7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one: is a complex organic compound with the molecular formula C22H14O3 and a molecular weight of 326.355 g/mol . . It is characterized by its unique structure, which includes multiple aromatic rings and a furochromenone core.
Preparation Methods
The synthesis of 7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves several steps, starting from simpler aromatic compounds. One common synthetic route involves the cyclization of 3-hydroxy-6H-benzo[c]chromen-6-ones . The reaction conditions often require the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its specific structure and the presence of multiple aromatic rings. Similar compounds include:
Psoralen: A naturally occurring compound with a similar furochromenone core.
Bergapten: Another furochromenone derivative with additional methoxy groups.
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C22H14O3 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
7-methyl-10-phenyl-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C22H14O3/c1-13-20-18(19(12-24-20)14-7-3-2-4-8-14)11-17-15-9-5-6-10-16(15)22(23)25-21(13)17/h2-12H,1H3 |
InChI Key |
LJNODJLDIGQHMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC=CC=C4)C5=CC=CC=C5C(=O)O2 |
Origin of Product |
United States |
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